molecular formula C20H12ClNO2S B2663350 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide CAS No. 478248-52-1

2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No.: B2663350
CAS No.: 478248-52-1
M. Wt: 365.83
InChI Key: GDNFHTMLVHWAQG-UHFFFAOYSA-N
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Description

“2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H12ClNO2S . It is a derivative of Thioxanthone (TX), which has broad application prospects for their excellent absorption properties in the near UV range, high hydrogen scavenging capacity and ease of adjusting with LED light source .


Synthesis Analysis

The compound was designed and synthesized as a LED-sensitive photoinitiator . The results suggested that it could efficiently initiate free radical polymerization as a sole-component photoinitiator upon LED irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

As a photoinitiator, it can initiate free radical polymerization, cationic polymerization and hybrid polymerization photopolymerization under light emitting diodes (LEDs) exposure .


Physical and Chemical Properties Analysis

The average mass of the compound is 365.833 Da and the monoisotopic mass is 365.027740 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biological Activity Studies

Compounds with structural similarities to 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide have been investigated for their spectrum of biological activities. For instance, chloro-hydroxy-N-arylaminooxethyl benzamides were evaluated against various mycobacterial, bacterial, and fungal strains, showing activity comparable or superior to standards like isoniazid and ciprofloxacin (Imramovský et al., 2011). This suggests potential antimicrobial applications for structurally related compounds.

Crystal Structure and Spectral Analysis

The structural characterization of benzamide derivatives, including their crystal structure and spectral analysis (IR, NMR, UV-Vis), has been performed to understand their chemical behavior and interaction mechanisms. Such studies provide a foundation for the development of new materials or drugs by elucidating the molecular basis of their activities (Demir et al., 2016).

Photodynamic Therapy Research

Thioxanthenes and related compounds have shown potential in photodynamic therapy (PDT) applications. Their ability to generate reactive oxygen species (ROS) upon light activation can be harnessed to target and destroy cancer cells or pathogens. This makes them valuable for medical research aimed at developing more effective and selective PDT agents (Matsuura & Saito, 1969).

Mechanism of Action

The compound can efficiently initiate free radical polymerization as a sole-component photoinitiator upon LED irradiation. Meanwhile, a two-component system with an iodonium salt could initiate cationic polymerization and free radical/cationic hydric photopolymerization .

Future Directions

The compound and its derivatives have broad application prospects for their excellent absorption properties in the near UV range, high hydrogen scavenging capacity and ease of adjusting with LED light source . It can be used for deep curing system to make the interpenetrated polymer network materials .

Properties

IUPAC Name

2-chloro-N-(9-oxothioxanthen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2S/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-18-15(11-12)19(23)14-6-2-4-8-17(14)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNFHTMLVHWAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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